BenchChemオンラインストアへようこそ!

tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate

Cholinesterase inhibitors Alzheimer's disease Halogen bonding

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate (CAS 907196-03-6) is a chiral, trans-configured cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a para-bromophenyl substituent. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for generating arylcyclopropylamine pharmacophores found in LSD1 (lysine-specific demethylase inhibitors and other central nervous system drug candidates.

Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
Cat. No. B8148351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate
Molecular FormulaC14H18BrNO2
Molecular Weight312.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1
InChIKeyATYDSIJHMSGNKM-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate: Chiral Cyclopropylamine Intermediate for Drug Discovery Procurement


tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate (CAS 907196-03-6) is a chiral, trans-configured cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a para-bromophenyl substituent . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for generating arylcyclopropylamine pharmacophores found in LSD1 (lysine-specific demethylase 1) inhibitors and other central nervous system drug candidates. The defined (1R,2S) stereochemistry is critical for the biological activity of downstream products, as the trans geometry places the amine and aryl groups on opposite faces of the cyclopropane ring, a conformation required for target engagement in enzyme inhibition [1].

Why Generic Substitution of tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate Fails in Chiral Synthesis and Biological Evaluation


Substituting this compound with a different diastereomer, regioisomer, or halogen analog introduces significant variability in biological activity, synthetic compatibility, and pharmacological properties. The (1R,2S) absolute configuration is essential for maintaining the trans geometry that is a prerequisite for potent LSD1 inhibition; the corresponding cis isomer or enantiomer can exhibit drastically reduced target affinity [1]. Furthermore, the specific para-bromine substituent modulates electronic properties and lipophilicity differently than chloro, fluoro, or unsubstituted analogs, directly impacting inhibitor potency, selectivity against off-target enzymes like monoamine oxidase (MAO), and the ability to cross the blood-brain barrier . Using a non-halogenated or differently halogenated building block will produce a structurally distinct final compound with unpredictable efficacy and safety profiles, negating established structure-activity relationships (SAR).

Quantitative Differentiation of tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate from Structural Analogs


Cholinesterase Inhibition Profile of 4-Bromophenyl vs. Non-Halogenated Parent Cyclopropylcarbamate

The introduction of a para-bromine substituent into the trans-2-phenylcyclopropylcarbamate scaffold selectively modulates cholinesterase inhibition. While the 4-bromo analog (Compound 3) maintains comparable acetylcholinesterase (AChE) inhibition to the non-halogenated parent, it significantly decreases butyrylcholinesterase (BChE) inhibition, thereby altering the selectivity profile .

Cholinesterase inhibitors Alzheimer's disease Halogen bonding Structure-activity relationship (SAR)

Comparative Cholinesterase Inhibition of para-Halogen Substituted Cyclopropylcarbamates

Within a homologous series of 4-halogenated trans-2-phenylcyclopropylcarbamates, the bromine derivative occupies a specific position in the activity spectrum. The accompanying table shows that Compound 3 (4-Br) demonstrates moderate AChE inhibition relative to its 4-F, 4-Cl, and 4-I counterparts, combined with a lipophilicity (log P) that optimally balances blood-brain barrier penetration for CNS targets .

Halogen series Cholinesterase inhibition SAR log P

Cytotoxicity Advantage of Halogenated vs. Non-Halogenated Cyclopropylcarbamates

A critical finding for preclinical development is that the introduction of a halogen atom at the para position of the phenyl ring markedly reduces the cytotoxicity of trans-2-phenylcyclopropylcarbamates. In an XTT cytotoxicity assay against Jurkat cells, halogenated derivatives 1-4 maintained high cell viability across a broad concentration range, in stark contrast to the non-halogenated parent .

Cytotoxicity Jurkat cells Safety profiling Halogen bonding

Utility as a Key Intermediate for Generating Potent LSD1 Inhibitors Compared to Non-Brominated Analogs

Following Boc deprotection, the free amine derived from this compound serves as a crucial chiral building block for constructing highly potent LSD1 inhibitors. A derivative synthesized from this scaffold, N1-((trans)-2-(4-bromophenyl)cyclopropyl)cyclohexane-1,4-diamine, exhibits low nanomolar potency against LSD1 [1]. The 4-bromine substituent is integral to this activity; non-brominated analogs in the same patent series show significantly reduced LSD1 inhibition or no reported activity.

LSD1 inhibitor Epigenetic drug Cancer Cyclopropylamine

Physicochemical Differentiation: Halogen-Dependent log P and Its Impact on CNS Drug Likeness

The lipophilicity of the cyclopropylcarbamate series, as measured by log P, is highly dependent on the para-substituent. The 4-bromophenyl compound exhibits a log P of 3.91, which is within the optimal range for CNS drug candidates (log P 1-5), outperforming the 4-fluoro analog which falls below the typical CNS drug-like space . This property is crucial for passive blood-brain barrier penetration.

Lipophilicity Drug-likeness Halogen effect Physicochemical properties

Synthetic Utility for Arylcyclopropylamine-Vorinostat Conjugates in Cancer-Targeted Therapy

The (1R,2S)-configured title compound is specifically employed as a starting material for synthesizing arylcyclopropylamine (ACPA)-based drug conjugates. In a study on ACPA-vorinostat conjugates, this Boc-protected intermediate was used to generate conjugates that exhibited selective antiproliferative activity against LSD1-overexpressing human breast cancer and small-cell lung cancer cell lines [1]. The precise stereochemistry was key to maintaining LSD1 inhibitory activity upon conjugate release.

Cancer drug delivery Vorinostat conjugate LSD1 targeting PDC strategy

Optimal Procurement Scenarios for tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate Based on Quantified Differentiation


LSD1 Inhibitor Medicinal Chemistry Programs Targeting Acute Myeloid Leukemia (AML)

Procure this compound as the chiral starting material for synthesizing trans-2-arylcyclopropylamine-based LSD1 inhibitors. Its derivative has demonstrated 51 nM activity against LSD1, a key target in AML . The defined (1R,2S) stereochemistry is essential for inhibitory activity, and the 4-bromo substituent allows for further late-stage functionalization via cross-coupling reactions.

Development of Balanced Cholinesterase Inhibitors for Alzheimer's Disease

Use this specific 4-bromophenyl analog for developing dual AChE/BChE inhibitors. It provides a balanced IC50 profile (AChE 50.43 µM, BChE 54.89 µM) with negligible Jurkat cell cytotoxicity up to 500 µM, a safety advantage over non-halogenated parent compounds . Its log P of 3.9 predicts sufficient blood-brain barrier penetration.

Synthesis of Cancer-Selective Small-Molecule Drug Conjugates (PDCs)

Utilize this Boc-protected intermediate to build arylcyclopropylamine-drug conjugates, such as ACPA-vorinostat conjugates, for targeted delivery to LSD1-overexpressing tumors [1]. The (1R,2S) configuration ensures the pharmacophore is correctly presented for LSD1 binding upon intracellular release.

Halogen Bonding Studies in Drug-Receptor Interactions

This compound serves as a model substrate for investigating halogen bonding contributions to protein-ligand interactions. Its 4-bromophenyl group can engage in halogen bonds with backbone carbonyls in cholinesterase enzymes, a phenomenon that has been hypothesized to contribute to inhibitor binding and selectivity . The non-halogenated and other halogen analogs serve as direct controls.

Quote Request

Request a Quote for tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.